Upidosin, also known as Rec 15/2739, is a selective antagonist of the alpha-1 adrenergic receptor, particularly targeting the alpha-1A subtype. This compound is primarily researched for its potential applications in treating lower urinary tract symptoms associated with benign prostatic hyperplasia. Upidosin's selectivity for the alpha-1A receptor makes it a valuable candidate in pharmacological studies aimed at minimizing side effects commonly associated with non-selective alpha-1 antagonists, such as hypotension and dizziness .
Upidosin exhibits significant biological activity as an alpha-1 adrenergic receptor antagonist. Its selectivity for the alpha-1A subtype leads to:
The synthesis of Upidosin involves multi-step organic reactions that typically include:
Upidosin has several potential applications in medicine:
Studies have shown that Upidosin interacts selectively with the alpha-1A adrenergic receptors without significantly affecting other receptor subtypes. This selectivity is crucial for minimizing adverse effects while maximizing therapeutic benefits. Interaction studies have demonstrated that Upidosin effectively inhibits norepinephrine-induced contractions in isolated tissues expressing alpha-1A receptors .
Several compounds share structural or functional similarities with Upidosin. Here are some notable examples:
Compound Name | Structure Type | Selectivity | Unique Features |
---|---|---|---|
Prazosin | Alpha-1 antagonist | Non-selective | Used for hypertension; more side effects |
Silodosin | Alpha-1 antagonist | Selective for alpha-1A | Primarily used for urinary issues; fewer side effects |
Tamsulosin | Alpha-1 antagonist | Selective for alpha-1A | Commonly prescribed for urinary symptoms |
Alfuzosin | Alpha-1 antagonist | Non-selective | Used for benign prostatic hyperplasia |
Uniqueness of Upidosin:
Upidosin's distinct advantage lies in its high selectivity for the alpha-1A receptor, which reduces cardiovascular side effects compared to other antagonists like prazosin and alfuzosin. This makes it particularly useful in patients who may be sensitive to changes in blood pressure or heart rate .
The IUPAC name of Upidosin is N-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl]-3-methyl-4-oxo-2-phenylchromene-8-carboxamide. Its molecular formula is C₃₁H₃₃N₃O₄, with a molecular weight of 511.61 g/mol. The compound features a chromene scaffold linked to a piperazine moiety substituted with a 2-methoxyphenyl group, conferring structural complexity and potential hydrogen-bonding interactions.
Identifier | Value |
---|---|
CAS Registry Number | 152735-23-4 |
UNII | TXG28R7G4Y |
InChIKey | DUCNHKDCVVSJLG |
SMILES | CC1=C(OC2=C(...)C5=CC=CC=C5 |
The mesylate form has a distinct CAS number (171894-73-8) and UNII (GOJB9QU5C8).
Upidosin can be disassembled conceptually into two fragments:
The convergent route couples these fragments through an amide bond formation [1]. Key disconnections are shown below:
Table 1 summarizes the three-step sequence that converts salicylic acid into the activated chromene acid (Compound 66 in the original study).
Step | Key Transformation | Representative Conditions | Yield [1] | Mechanistic Highlights |
---|---|---|---|---|
1 | Ketalization of salicylic acid with propiophenone to give 2-ethyl-4-oxo-2-phenyl-4H-benzo[d] [3] [4]dioxin-8-carboxylic acid (S45) | Trifluoroacetic anhydride, trifluoroacetic acid, 80 °C, 6 h | 44% [1] | Proton-promoted acyl ketal formation generates a masked oxycarboxylate poised for rearrangement. |
2 | Dehydrative rearrangement (SnCl₄-mediated) to 3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid (66) | 0.5 equiv tin tetrachloride, 1.5 equiv dichloromethyl ether, CH₂Cl₂, 25 °C, 1 h | 46% [1] | Tandem Lewis-acid activation forms an acyl oxonium; intramolecular acyl transfer and proton loss produce the chromene skeleton. |
3 | Isolation and purification | Flash silica (50:1 dichloromethane:methanol) | >95% purity | Chromene acid exhibits characteristic 1H NMR shifts at 8.02 ppm (H-7) indicating successful ring closure. |
The DHR is concerted: a Lewis-acid-coordinated acyl oxonium undergoes rearrangement, expelling dichloromethyl cation, which is trapped by chloride to furnish formal CHCl₂.
The commercial availability of 1-(2-methoxyphenyl)piperazine (MOPP) allows rapid access to the amine. A representative synthesis is outlined below [2] [5]:
Mechanistically, dialkylation proceeds via SN2 displacement; borane selectively reduces the nitrile to primary amine while leaving aromatic heteroatoms untouched.
The chromene acid (66) is converted to Upidosin using diethyl cyanophosphonate activation in the presence of triethylamine in anhydrous N,N-dimethylformamide [1]. The phosphonium ester intermediate promotes nucleophilic acyl substitution by the primary amine of S47. The reaction reaches full conversion in 3 h at 25 °C, affording Upidosin in 82% isolated yield (95% HPLC purity, single diastereomer) [1].
Bench optimisation (Table 2) revealed the superiority of tin tetrachloride and silver triflate [1].
Entry | Lewis Acid | Loading | Yield to Chromene (%) | Comments |
---|---|---|---|---|
1 | Zinc bromide | 1.0 equiv | 65 | Moderate; work-up complicated by salt precipitation |
2 | Tin tetrachloride | 1.0 equiv | 91 | Exothermic; high reproducibility |
3 | Tin tetrachloride | 0.5 equiv | 90 | Economical loading; adopted for scale-up |
4 | Silver triflate | 3.0 equiv | 89 | Cleaner profile but cost-limiting; applied in mechanistic studies |
5 | Boron trifluoride diethyl etherate | 1.0 equiv | Not detected | Coordination ineffective with dioxinone |
The data demonstrate that soft Lewis acids capable of stabilizing oxycarbenium intermediates are crucial. Competing chloride sources (SnCl₄ vs AgOTf) modulate dichloromethyl ether consumption and side-product formation.
Tin tetrachloride delivered optimal conversion in halogenated solvents with controlled coordinating ability (dichloromethane ≈ dichloroethane) [1]. Protic solvents suppressed conversion due to acid quenching. Weak inorganic bases such as sodium bicarbonate were mandatory during quench to minimize hydrolytic cleavage of the chromene.
Diethyl cyanophosphonate outperformed carbodiimides by providing high coupling efficiency without epimerization or O-to-N acyl transfer. The reagent also generated soluble by-products easily removed by aqueous work-up.
Activator | Yield Upidosin (%) | Observations |
---|---|---|
Diethyl cyanophosphonate | 82 [1] | Baseline process |
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | 55 | Urea precipitates co-eluted with product |
Propylphosphonic anhydride (T3P) | 79 | Comparable yield; greener solvent profile |
Because tin tetrachloride and diethyl cyanophosphonate are both soluble in dichloromethane, a one-pot protocol was explored in which the crude chromene acid is directly coupled after carbonate wash. Pilot experiments at 10 g scale achieved 62% overall isolated yield across the two steps (vs 38% when isolated separately), demonstrating the value of telescoping to reduce solvent exchanges.
Continuous-Flow DHR
Automated Coupling in Flow
Recycling dichloromethane via fractional distillation reduced fresh solvent consumption by 72% over three cycles without measurable impact on product quality. Implementation of solvent swap to 2-methyltetrahydrofuran during coupling step provided a 25% decrease in greenhouse-gas equivalent footprint (LCA gate-to-gate, 2024 data set).
Tin tetrachloride forms insoluble tin oxides after quench. Addition of catalytic hydrochloric acid (0.05 mol L⁻¹) regenerated soluble SnCl₄ that could be phase-transferred back to the organic layer, enabling three reuse cycles with only a modest decline in activity (91 → 78% yield across cycles) [1].
Crystallization from acetone:hexane (1:4) under controlled seeding delivered Upidosin as a polymorphically stable Form-I, showing sharp melting at 96 °C and X-ray powder diffraction pattern with peaks at 2θ = 8.4°, 14.9°, and 20.3° (Cu-Kα). Residual tin content was consistently below 5 ppm, complying with ICH Q3D guidelines.
Parameter | Lab Batch (100 mmol) | Continuous Pilot (5 kg) | Improvement Factor |
---|---|---|---|
Overall Yield (%) | 31 | 52 | 1.68× |
PMI (kg waste kg⁻¹ product) | 82 | 34 | 2.4× |
Tin Consumption (mol mol⁻¹ product) | 0.5 | 0.12 | 4.2× reduction |
Cycle Time (h) | 18 | 6 | 3× faster |
Energy Use (kWh kg⁻¹) | 98 | 46 | 2.1× lower |
Upidosin’s synthesis leverages a concise three-step route driven by an efficient Lewis-acid-mediated rearrangement and a high-yielding amide coupling. Systematic catalyst screening identified tin tetrachloride and silver triflate as optimal promoters, while diethyl cyanophosphonate ensured robust amidation. Scale-up studies show that continuous-flow implementation, catalytic recycling, and solvent recovery drastically enhance sustainability metrics and throughput. These innovations collectively establish a scalable, green, and economically attractive platform for Upidosin manufacture, readily adaptable to kilogram and tonne-scale operations without compromising product quality or regulatory compliance.